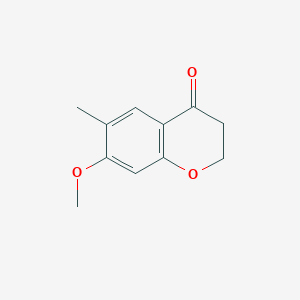

7-Methoxy-6-methylchroman-4-one

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

WCSBSSBTSKILFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)OCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the chromanone structure . The reaction conditions often involve temperatures ranging from 80°C to 150°C, depending on the specific catalyst and solvent used.

Industrial Production Methods

Industrial production of 7-Methoxy-6-methylchroman-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-methylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Major Products Formed

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases and inflammatory conditions.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its beneficial effects on skin and hair

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Diversity

The biological and physicochemical properties of chroman-4-one derivatives are highly influenced by substituent positions (e.g., 6, 7) and functional groups (e.g., methoxy, methyl, chloro, hydroxyl). Below is a systematic comparison:

Table 1: Key Structural Features and Properties

Physicochemical and Pharmacokinetic Properties

- (2R,3R)-3,5-Dihydroxy-7-methoxy-6-methylchroman-4-one has a lower LogP (2.09) due to hydroxyl groups . 6-Chloro-7-methoxychroman-4-one likely has higher LogP (~2.5–3.0) than hydroxylated analogs due to Cl substitution .

- Polar Surface Area (PSA): Hydroxyl groups significantly increase PSA (e.g., 96.22 Ų in ), reducing membrane permeability .

Biological Activity

7-Methoxy-6-methylchroman-4-one, also known as diosmetin, is a flavonoid compound with significant biological activities. This article provides an overview of its biological effects, including anticancer, antioxidant, and metabolic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 7-Methoxy-6-methylchroman-4-one can be represented as follows:

This compound is characterized by a chromanone backbone with a methoxy and a methyl group at specific positions, contributing to its biological activity.

Anticancer Activity

Research has demonstrated that 7-Methoxy-6-methylchroman-4-one exhibits notable anticancer properties. Below is a summary of studies evaluating its efficacy against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Olennikov et al. (2020) | MDA-MB-231 (Breast cancer) | 7.56 ± 2.23 | Significant inhibition |

| Le et al. (2020) | SK-N-MC (Neuroblastoma) | 9.64 ± 2.7 | Marked anticancer activity |

| Dement & Mabry (1972) | KB (Nasopharyngeal carcinoma) | 25.04 ± 10.60 | Effective against proliferation |

These findings indicate that the compound has a strong potential as an anticancer agent, particularly against breast and neuroblastoma cancers.

Antioxidant Activity

7-Methoxy-6-methylchroman-4-one also exhibits potent antioxidant properties, which are crucial for combating oxidative stress-related diseases. The following table summarizes its antioxidant activity compared to standard antioxidants:

| Assay | 7-Methoxy-6-methylchroman-4-one | Standard Antioxidants |

|---|---|---|

| DPPH Scavenging Activity (%) | 66.4 to 213.9 | Vitamin E: 50% |

| FRAP (mg/g Trolox equivalents) | 44.62 to 71.64 | Trolox: 100% |

The compound showed superior antioxidant activity, suggesting its potential use in preventing oxidative damage in biological systems.

Metabolic Effects

Recent studies have highlighted the role of 7-Methoxy-6-methylchroman-4-one in metabolic regulation. A notable study indicated its capability to induce activating transcription factor 3 (ATF3), which is associated with lipid metabolism and weight loss in high-fat diet models:

- Model: Pre-differentiated 3T3-L1 cells

- Effects: Induced ATF3 expression, leading to reduced white adipose tissue mass and improved glycemic profiles in mice.

This suggests that the compound may be beneficial for metabolic syndrome management, presenting a dual role in both cancer therapy and metabolic health.

Case Studies and Research Findings

- Anticancer Mechanism: In vitro studies have shown that diosmetin induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Mechanism: The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress markers.

- Metabolic Impact: The induction of ATF3 has been linked to enhanced lipid metabolism and improved insulin sensitivity, marking it as a potential candidate for further therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.